molecular formula C21H22Cl2O8 B15139871 2,2'-Dichloro bisphenol a mono-D-glucuronide-d12

2,2'-Dichloro bisphenol a mono-D-glucuronide-d12

Cat. No.: B15139871
M. Wt: 485.4 g/mol
InChI Key: XKQOXHHNPIOVMM-ODRNHMGGSA-N
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Description

2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 is a deuterium-labeled derivative of 2,2’-Dichloro bisphenol a mono-D-glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various pharmacokinetic and metabolic studies .

Preparation Methods

The synthesis of 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 involves the deuteration of 2,2’-Dichloro bisphenol a mono-D-glucuronide. This process typically includes the introduction of deuterium atoms into the parent compound through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve the use of specialized equipment and controlled environments to ensure the purity and stability of the final product .

Chemical Reactions Analysis

2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This helps researchers understand the molecular targets and pathways involved in the metabolism of bisphenol compounds .

Comparison with Similar Compounds

2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:

    2,2’-Dichloro bisphenol a mono-D-glucuronide: The non-deuterated version of the compound.

    Bisphenol A: A widely studied bisphenol compound with various industrial and research applications.

    Bisphenol S: Another bisphenol derivative used in research and industry.

The deuterium labeling in 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 provides enhanced stability and allows for more accurate tracking in metabolic studies compared to its non-deuterated counterparts .

Properties

Molecular Formula

C21H22Cl2O8

Molecular Weight

485.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22Cl2O8/c1-21(2,9-3-5-13(24)11(22)7-9)10-4-6-14(12(23)8-10)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h3-8,15-18,20,24-27H,1-2H3,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,3D,4D,5D,6D,7D,8D

InChI Key

XKQOXHHNPIOVMM-ODRNHMGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H]

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl

Origin of Product

United States

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